4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzamide core structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an amine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the benzamide intermediate.
Attachment of the Tetrahydrothiophene Group: The tetrahydrothiophene group is introduced through a cyclization reaction, often involving sulfur-containing reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with proteins and nucleic acids.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(dimethylamino)benzyl]benzamide: Lacks the tetrahydrothiophene group, which may result in different biological activity.
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the chloro substituent, potentially altering its reactivity and interactions.
Uniqueness
4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the chloro and tetrahydrothiophene groups
Properties
Molecular Formula |
C20H23ClN2O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)18-9-3-15(4-10-18)13-23(19-11-12-27(25,26)14-19)20(24)16-5-7-17(21)8-6-16/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
XRZDBITZWQVHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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